An In-depth Technical Guide to 2-Carboxyethyl Acrylate (CAS 24615-84-7) for Advanced Biomedical Research
An In-depth Technical Guide to 2-Carboxyethyl Acrylate (CAS 24615-84-7) for Advanced Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer increasingly utilized in the development of advanced biomaterials. With its unique combination of an acrylate moiety for polymerization and a carboxylic acid group for functionalization and hydrophilicity, CEA is a key building block for creating innovative hydrogels, nanoparticles, and scaffolds for drug delivery and tissue engineering applications.
Core Properties and Specifications
2-Carboxyethyl acrylate is a colorless to light yellow viscous liquid valued for its dual functionality.[1] Its chemical structure and key properties are summarized below.
Chemical and Physical Data
The following tables provide a summary of the key quantitative data for 2-Carboxyethyl acrylate.
| Identifier | Value | Source |
| CAS Number | 24615-84-7 | [2] |
| Molecular Formula | C₆H₈O₄ | [3] |
| Molecular Weight | 144.13 g/mol | [2][3] |
| Linear Formula | CH₂=CHCO₂(CH₂)₂CO₂H | [2] |
| SMILES | C=CC(=O)OCCC(=O)O | [4] |
| InChI Key | CYUZOYPRAQASLN-UHFFFAOYSA-N | [2][3] |
| Physical Property | Value | Source |
| Appearance | Colorless to light yellow viscous liquid | [1][3] |
| Density | 1.214 g/mL at 25 °C | [2][5] |
| Boiling Point | 103 °C at 19 mmHg | [2][5] |
| Refractive Index (n20/D) | 1.457 | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [6] |
| Solubility | Soluble in water | [2] |
| pH | 2.95 (10 wt. % in H₂O) | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
2-Carboxyethyl acrylate is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed or in contact with skin.[8] Appropriate personal protective equipment (PPE), including faceshields, gloves, and suitable respirator filters, should be used when handling this chemical.[6] Commercial preparations are typically stabilized with 900-1100 ppm of 4-methoxyphenol (B1676288) (MEHQ) to prevent spontaneous polymerization.[2]
| Hazard Statement | Description | Source |
| H314 | Causes severe skin burns and eye damage | [6][7] |
| H302 | Harmful if swallowed | [8] |
| H312 | Harmful in contact with skin | [8] |
| H318 | Causes serious eye damage | [8] |
Polymerization and Material Synthesis
CEA's acrylate group allows it to readily undergo polymerization, either through homopolymerization or copolymerization with other monomers, to create polymers with tailored properties.[8] The presence of the carboxyethyl group lowers the glass transition temperature (Tg) of its homopolymer to below 30°C, imparting greater flexibility compared to other acrylic polymers.[8][9] This carboxylic acid moiety also enhances adhesion to various surfaces.[8][9]
Controlled Radical Polymerization (e.g., RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weight and narrow polydispersity from monomers like CEA.[10][11] This control is crucial for creating advanced materials for biomedical applications.
Caption: Generalized workflow for RAFT polymerization of CEA.
Hydrogel Formation
CEA is instrumental in the development of functional hydrogels due to its water solubility and the pH-responsive nature of its carboxylic acid groups.[1][9] These hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water, making them ideal for drug delivery and tissue engineering.
Caption: General workflow for synthesizing CEA-containing hydrogels.
Applications in Drug Development and Life Sciences
The unique properties of CEA-derived polymers make them highly suitable for a range of biomedical applications.
pH-Responsive Drug Delivery
The carboxylic acid groups in CEA polymers can be ionized or deionized depending on the surrounding pH.[3] This property is exploited to create "smart" hydrogels that swell or shrink in response to pH changes, allowing for targeted drug release.[2][3] For instance, in the higher pH of the intestine (pH 7.4), the carboxyl groups deprotonate, leading to electrostatic repulsion, increased swelling, and release of an encapsulated drug.[2]
Caption: pH-responsive swelling and drug release from a CEA-based hydrogel.
Tissue Engineering Scaffolds
Polymers derived from CEA can be fabricated into porous 3D scaffolds that mimic the extracellular matrix (ECM).[1] These scaffolds provide a supportive environment for cell adhesion, proliferation, and differentiation, which are critical for tissue regeneration. The ability to tune the mechanical properties and biocompatibility of these scaffolds is a key area of research.
Nanoparticle Formulations
CEA can be used in the synthesis of nanoparticles for targeted drug delivery.[6] Polymerization methods, such as emulsion-solvent evaporation or nanoprecipitation, can be employed to create drug-loaded nanoparticles.[6][12] The surface of these nanoparticles can be further functionalized, leveraging the carboxylic acid groups of CEA for targeting specific cells or tissues.
Key Experimental Protocols
This section provides detailed methodologies for several key experiments involving 2-Carboxyethyl acrylate.
Protocol: Synthesis of a Chitosan-graft-poly(2-carboxyethyl acrylate) Hydrogel
This protocol is adapted from the methodology described for grafting CEA onto a chitosan backbone to form an in-situ hydrogel.[1][8]
-
Preparation of Acrylated Chitosan:
-
Dissolve deacetylated, water-soluble chitosan in a suitable aqueous solvent (e.g., 0.1 M acetic acid) to a final concentration of 1-2% (w/v).
-
Slowly add 2-Carboxyethyl acrylate to the chitosan solution while stirring. The molar ratio of CEA to the amine groups on chitosan can be varied to control the degree of grafting.
-
Allow the reaction to proceed at room temperature for 12-24 hours to ensure grafting of the acrylate molecules to the primary amine groups of chitosan.
-
Confirm grafting using FTIR and NMR spectroscopy by identifying new peaks corresponding to the acrylate groups.[8]
-
-
Hydrogel Formation (Crosslinking):
-
Prepare a solution of a thiol-terminated crosslinker, such as PEG-dithiol, in a phosphate (B84403) buffer (pH 7.4).
-
Mix the acrylated chitosan solution with the crosslinker solution. A Michael-type addition reaction will occur between the grafted acrylate end groups and the thiol end groups of the crosslinker.
-
Observe the mixture for gelation, which typically occurs within minutes to an hour at 37°C.[1][8] The gelation time can be monitored using rheometry.
-
-
Purification and Characterization:
-
Immerse the formed hydrogel in a large volume of deionized water for 48-72 hours, changing the water periodically to remove unreacted components.
-
Characterize the hydrogel's properties:
-
Protocol: In Vitro Biocompatibility Assessment (Cytotoxicity)
This protocol follows the principles of ISO 10993-5 for testing the in vitro cytotoxicity of biomaterials.[4]
-
Material Preparation:
-
Prepare thin films or discs of the poly(2-carboxyethyl acrylate)-based material.
-
Sterilize the material samples, for example, by exposure to UV light or by ethylene (B1197577) oxide treatment.
-
Prepare an extract of the material by incubating it in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, according to ISO 10993-12 standards.
-
-
Cell Culture:
-
Culture a suitable cell line, such as L929 fibroblasts or human primary cells, in standard culture conditions (37°C, 5% CO₂).
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
-
Exposure:
-
Remove the standard culture medium from the cells.
-
Replace it with the prepared material extract (for indirect contact test) or place the sterilized material sample directly onto a layer of cells (for direct contact test).
-
Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).
-
Incubate for 24, 48, or 72 hours.
-
-
Viability Assay (e.g., MTT or WST-8 Assay):
-
At the end of the incubation period, remove the extracts or material samples.
-
Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[4]
-
Interaction with Biological Systems and Relevant Signaling Pathways
The interaction of cells with biomaterials is not passive. The material's physical and chemical properties, such as stiffness, topography, and surface chemistry, can profoundly influence cell behavior through mechanotransduction and other signaling pathways. While direct studies on CEA-based materials are emerging, principles from related poly(acrylate) systems provide valuable insights.
Integrin-Mediated Adhesion and Signaling
Cells adhere to biomaterials primarily through integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed onto the material surface. This binding initiates the formation of focal adhesions, which are complex protein clusters that connect the ECM to the cell's actin cytoskeleton. This linkage serves as a mechanical and signaling hub.
The carboxylic acid groups of CEA can influence the type and conformation of proteins that adsorb to the material surface, thereby affecting which integrins are engaged and the subsequent downstream signaling.[1] This can impact cell adhesion, migration, proliferation, and differentiation.
Caption: Integrin binding to a biomaterial surface initiates downstream signaling.
Mechanotransduction and the YAP/TAZ Pathway
The stiffness of a biomaterial is a critical physical cue that cells can sense. Polymers made from CEA contribute to the overall mechanical properties of a scaffold or hydrogel. This stiffness is transduced through the cytoskeleton to the nucleus, influencing gene expression via mechanosensitive pathways.
A key pathway in this process is the Hippo-YAP/TAZ signaling cascade.[2][8]
-
On soft substrates: Cells exert low contractile forces, leading to a globular actin cytoskeleton. The Hippo pathway is active, phosphorylating the transcriptional co-activators YAP and TAZ, which causes them to be retained in the cytoplasm and degraded.[8]
-
On stiff substrates: Cells can spread and generate high tension in the actin cytoskeleton. This tension inhibits the Hippo pathway, allowing unphosphorylated YAP and TAZ to translocate to the nucleus.[8][9] In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and differentiation (e.g., osteogenesis on very stiff materials).[7]
By tuning the formulation of CEA-based polymers, researchers can control the material's stiffness and thereby modulate the YAP/TAZ pathway to direct cell fate, a powerful tool in tissue engineering.
Caption: Substrate stiffness regulates cell fate via the YAP/TAZ pathway.
References
- 1. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomaterials and engineered microenvironments to control YAP/TAZ-dependent cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing the Stiffness: Cellular Mechano-Sensing at the Implant Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactomannan-graft-poly(methyl methacrylate) nanoparticles induce an anti-inflammatory phenotype in human macrophages - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Modulation of Biological Responses of Tumor Cells Adhered to Poly(2-methoxyethyl acrylate) with Increasing Cell Viability under Serum-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spatial model of YAP/TAZ signaling reveals how stiffness, dimensionality, and shape contribute to emergent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immuno-compatibility of soft hydrophobic poly (n-butyl acrylate) networks with elastic moduli for regeneration of functional tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
